2-(3-Fluoro-4-methylphenyl)acetaldehyde
CAS No.:
Cat. No.: VC13439160
Molecular Formula: C9H9FO
Molecular Weight: 152.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9FO |
|---|---|
| Molecular Weight | 152.16 g/mol |
| IUPAC Name | 2-(3-fluoro-4-methylphenyl)acetaldehyde |
| Standard InChI | InChI=1S/C9H9FO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,5-6H,4H2,1H3 |
| Standard InChI Key | YKFMGASNEUDGNH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CC=O)F |
| Canonical SMILES | CC1=C(C=C(C=C1)CC=O)F |
Introduction
2-(3-Fluoro-4-methylphenyl)acetaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with an acetaldehyde functional group. Its molecular formula is , and it belongs to a class of compounds often used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals.
This compound's structural features make it a versatile building block for synthesizing more complex molecules. Its reactivity is largely influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, which modulate the chemical behavior of the aldehyde group.
Synthesis Methods
The synthesis of 2-(3-Fluoro-4-methylphenyl)acetaldehyde generally involves selective functionalization of fluorinated aromatic precursors. Below are common synthetic routes:
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Friedel-Crafts Acylation Followed by Reduction:
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A fluorinated methylbenzene derivative undergoes Friedel-Crafts acylation using acetyl chloride or acetic anhydride.
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The resulting ketone is reduced to an aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H).
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Direct Oxidation of Alcohol:
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Oxidation of 2-(3-fluoro-4-methylphenyl)ethanol using mild oxidizing agents such as pyridinium chlorochromate (PCC).
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Formylation Reactions:
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Application of formylating agents such as dichloromethyl methyl ether () in the presence of Lewis acids.
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Applications
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Pharmaceutical Intermediates:
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Agrochemical Development:
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Material Science:
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Utilized in synthesizing polymers or advanced materials where fluorinated aromatic aldehydes impart unique properties such as thermal stability and hydrophobicity.
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Safety and Handling
As an aldehyde, this compound should be handled with care due to its potential irritant properties:
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Hazards: May cause irritation to skin, eyes, and respiratory tract.
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Precautions: Use personal protective equipment (PPE), including gloves and goggles, when handling.
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Storage: Store in a cool, dry place away from oxidizing agents.
Research Findings on Related Compounds
These findings suggest that fluorinated aromatic aldehydes like 2-(3-Fluoro-4-methylphenyl)acetaldehyde could be explored further for similar applications.
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